REACTION_CXSMILES
|
[H-].[Na+].C1COCC1.[OH:8][CH:9]([CH2:21][CH2:22][CH3:23])[CH2:10][CH2:11][C:12]1[CH:17]=[CH:16][C:15]([F:18])=[C:14]([F:19])[C:13]=1F.C1(C)C=CC=CC=1>CN(C=O)C>[F:18][C:15]1[C:14]([F:19])=[C:13]2[C:12]([CH2:11][CH2:10][CH:9]([CH2:21][CH2:22][CH3:23])[O:8]2)=[CH:17][CH:16]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(CCC1=C(C(=C(C=C1)F)F)F)CCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 3 hours at 50° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise for 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
stirred for a while
|
Type
|
CUSTOM
|
Details
|
an organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
an aqueous layer was extracted with toluene
|
Type
|
EXTRACTION
|
Details
|
After the extract
|
Type
|
ADDITION
|
Details
|
the organic layer were mixed together
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
a saturated saline solution in that order, and dried
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (silica gel, hexane)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C2CCC(OC2=C1F)CCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |